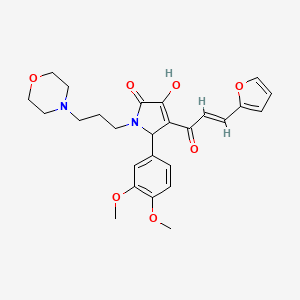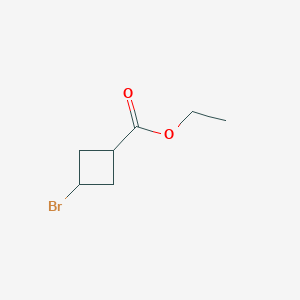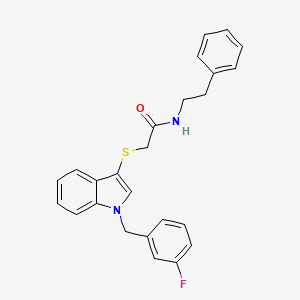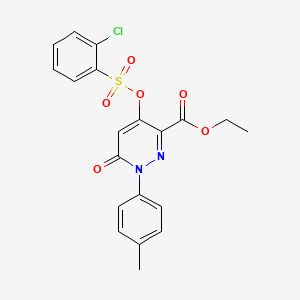
2-chloro-N-(4-chlorophenyl)-N-methyl-4-(methylsulfonyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-chlorophenyl)-N-methyl-4-(methylsulfonyl)benzenecarboxamide is a chemical compound with potential applications in various fields of research. It is also known as CCMI. The IUPAC name for this compound is N-(2-chlorobenzoyl)-N’-(4-chlorophenyl)urea .
Molecular Structure Analysis
The molecular formula of 2-chloro-N-(4-chlorophenyl)-N-methyl-4-(methylsulfonyl)benzenecarboxamide is C15H13Cl2NO3S. Its molecular weight is 358.23. The compound contains a total of 39 bonds, including 22 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amide .Physical And Chemical Properties Analysis
The physical form of 2-chloro-N-(4-chlorophenyl)-N-methyl-4-(methylsulfonyl)benzenecarboxamide is solid . It should be stored in a sealed container in a dry room at normal temperature .Scientific Research Applications
Biological Potential of Indole Derivatives
The compound’s structure suggests it could be an indole derivative. Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Antibacterial and Antibiofilm Properties
The compound’s structure is similar to certain nicotinamide derivatives, which have been studied for their antibacterial and antibiofilm properties. These derivatives have been tested against various Gram-positive and Gram-negative bacteria, showing promising results .
Anti-leishmanial Activity
The compound’s structure is also similar to 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide, which has been studied for its anti-leishmanial activity. This suggests that your compound might also have potential as an anti-leishmanial agent .
Safety and Hazards
Future Directions
Given the potential applications of 2-chloro-N-(4-chlorophenyl)-N-methyl-4-(methylsulfonyl)benzenecarboxamide in various fields of research, future directions could involve further exploration of its properties and potential uses. This could include more detailed studies on its synthesis, mechanism of action, and safety profile. It’s important to note that more research on this molecule is needed to improve its biological activity .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, leading to a range of biological effects .
Mode of Action
It is likely that it interacts with its targets through a combination of hydrogen bonding, hydrophobic, and electrostatic interactions .
Biochemical Pathways
Similar compounds have been found to induce apoptosis, suggesting that they may affect pathways related to cell survival and death .
Result of Action
Similar compounds have been found to induce apoptosis, suggesting that they may lead to cell death .
properties
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-N-methyl-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-18(11-5-3-10(16)4-6-11)15(19)13-8-7-12(9-14(13)17)22(2,20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIDFGZFJSPDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C(=O)C2=C(C=C(C=C2)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2464969.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2464970.png)



![8-(Mesitylsulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2464978.png)
![4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2464979.png)
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B2464980.png)
![[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine](/img/structure/B2464983.png)

